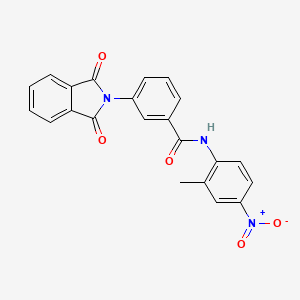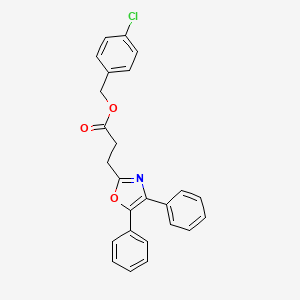![molecular formula C19H26N4O2 B5023302 (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B5023302.png)
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol, also known as MPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPB is a selective agonist of the μ-opioid receptor and has been shown to have analgesic and anti-inflammatory effects. In
作用機序
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central and peripheral nervous systems. Activation of the μ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in various animal models. In addition, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have cardiovascular effects, including the ability to reduce blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of using (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol in lab experiments is its selectivity for the μ-opioid receptor, which allows for the study of this receptor without affecting other opioid receptors. In addition, this compound has a high affinity for the μ-opioid receptor, which allows for the study of low concentrations of the compound. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
将来の方向性
For the study of (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol include the development of new analogs with improved pharmacological properties, the study of its effects on other systems, and its potential use in the treatment of addiction and withdrawal.
合成法
The synthesis of (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol involves a multi-step process, starting with the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with (R)-(+)-3-piperidinol to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine, which is subsequently reacted with 4-morpholinecarboxaldehyde to form this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the study of the μ-opioid receptor, which is involved in pain perception and analgesia. This compound has been shown to be a selective agonist of the μ-opioid receptor, and has been used to study the receptor's structure, function, and pharmacology. This compound has also been studied for its potential use in the treatment of pain and inflammation, as well as in the treatment of addiction and withdrawal.
特性
IUPAC Name |
(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19-15-21(8-5-18(19)22-9-11-25-12-10-22)14-16-3-1-4-17(13-16)23-7-2-6-20-23/h1-4,6-7,13,18-19,24H,5,8-12,14-15H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOOFUDJEZVIMG-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethylbutyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5023235.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5023236.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3-(anilinosulfonyl)-4-chlorobenzamide](/img/structure/B5023242.png)
![1,5-diphenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5023250.png)
![4-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5023252.png)

![1-(phenylsulfonyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5023261.png)


![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5023280.png)

![4-bromo-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5023289.png)
![N-[2-(4-propylphenoxy)ethyl]-2-furamide](/img/structure/B5023295.png)